2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol

Descripción general

Descripción

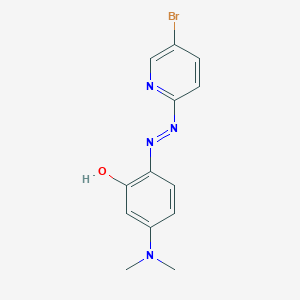

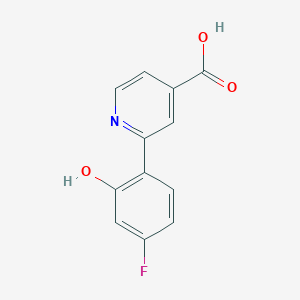

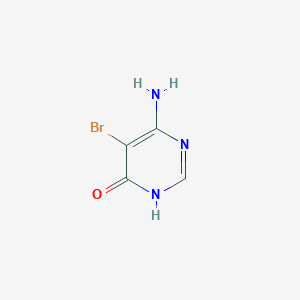

“2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol”, also known as Bromo-PADAP, is a chemical compound with the molecular formula C15H17BrN4O . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .

Molecular Structure Analysis

The molecular weight of this compound is 349.23 g/mol . The InChI Key, which is a unique identifier for chemical substances, is LYVSIKOGJUDRBK-QGOAFFKASA-N . The SMILES string, another form of chemical representation, is CCN(CC)C1=CC(=O)\\C(C=C1)=N\\NC1=CC=C(Br)C=N1 .

Chemical Reactions Analysis

This compound has been used as a reagent in the spectrophotometric determination of uranium . It also reacts with zirconium oxide, generating a red fluorescing complex .

Physical and Chemical Properties Analysis

This compound is a red crystalline powder . It has a melting point range of 155.0°C to 160.0°C . It has a maximum absorption wavelength (λmax) of 443 nm .

Aplicaciones Científicas De Investigación

Metal Ion Detection and Analysis

2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (Br-PADAP) has been found to be highly effective in staining and detecting various metals. It has been used in histochemical staining for sensitive detection of small amounts of metals in tissue, leveraging its unique sensitivity due to an alkylamino group at the benzene ring's 5-position (Sumi, Inoue, Muraki, & Suzuki, 2004). Additionally, Br-PADAP's application in high-performance liquid chromatography allows for simultaneous determination of multiple metals like copper, iron, and nickel, owing to its effectiveness as a chelating agent (Shijo, Uehara, Kudo, & Aratake, 1994).

Analytical Reagent in Spectrophotometry

Br-PADAP is a valuable reagent in spectrophotometric analysis. It has been used for the determination of zinc in serum due to its high molar absorptivity, although its water solubility poses challenges (Homsher & Zak, 1985). The compound is also suitable for the spectrophotometric determination of uranium, although the accuracy of results is influenced by reaction conditions and common ions (Sommer & Šamlotová, 1988).

Metal Chelation and Complexation Studies

The compound is used in studies exploring the complexation of various metal ions. For instance, Br-PADAP has been investigated for its sensitivity in chelating metals, particularly copper, iron, lead, and zinc, with the differentiation of target metals achieved using masking agents (Sumi, Inoue, Muraki, & Suzuki, 1983). Similarly, it has been synthesized as part of a series of azo dyes, demonstrating significant potential for the determination of metals, with the para-substituted dimethylamino group enhancing molar absorptivity and stability of metal complexes (Shibata, Furukawa, & Tǒei, 1973).

Environmental Monitoring

Br-PADAP has been applied in environmental monitoring, especially in the detection of toxic metals. A method utilizing the compound in flow injection spectrophotometric analysis allows for monitoring lead levels in human saliva, a novel approach for assessing environmental pollution (Luconi, Silva, Olsina, & Fernández, 2001).

Electrochemical Sensor Development

The modification of multiwalled carbon nanotube with Br-PADAP has been explored for the development of electrochemical sensors. Such sensors show promise in determining Pb(II) in water samples and standard alloys, demonstrating the compound's application in voltammetric stripping analysis (Salmanipour & Taher, 2011).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding dust formation .

Análisis Bioquímico

Biochemical Properties

2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol plays a significant role in biochemical reactions, particularly in the detection and quantification of metal ions. It interacts with enzymes, proteins, and other biomolecules, forming complexes that can be measured spectrophotometrically. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in biochemical assays .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, altering gene expression, and impacting cellular metabolism. These interactions can lead to changes in cell behavior and function, making the compound useful in studying cellular responses to different stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. Its ability to form complexes with metal ions is a key aspect of its mechanism of action, as these complexes can alter the activity of various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and diagnostic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic state of cells, making the compound a valuable tool for studying metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function. Understanding the transport and distribution of the compound is essential for optimizing its use in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within cells, influencing its activity and function. Studying the subcellular localization of the compound can provide insights into its role in cellular processes .

Propiedades

IUPAC Name |

2-[(5-bromopyridin-2-yl)diazenyl]-5-(dimethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4O/c1-18(2)10-4-5-11(12(19)7-10)16-17-13-6-3-9(14)8-15-13/h3-8,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIGBQNXJNNICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560089 | |

| Record name | 6-[2-(5-Bromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50783-82-9 | |

| Record name | 6-[2-(5-Bromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-DMPAP) in the context of analytical chemistry?

A1: 5-Br-DMPAP is a reagent designed for spectrophotometric determination of iron (III). [] This means it forms a colored complex with iron (III), allowing for quantitative analysis using a spectrophotometer, a device that measures light absorption at specific wavelengths.

Q2: How does 5-Br-DMPAP interact with iron (III), and what makes it suitable for analysis?

A2: In a mildly acidic environment (acetic acid solution), 5-Br-DMPAP reacts with iron (III) to form a colored complex. This complex exhibits maximum light absorption at a wavelength of 600 nm. [] The intensity of this color is directly proportional to the concentration of iron (III) in the solution, enabling quantification. This relationship between color intensity and concentration is consistent and predictable, adhering to the Beer-Lambert law within a specific concentration range (0 to 0.8 μg iron/ml). []

Q3: Has 5-Br-DMPAP been used for real-world applications?

A3: Yes, research indicates that 5-Br-DMPAP has been successfully applied to determine iron (III) content in irrigation water. [] Additionally, a separate study explored its potential for determining iron levels in plants, showcasing its versatility for diverse sample types. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1450817.png)

![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B1450824.png)

![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol](/img/structure/B1450832.png)

![7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450836.png)